molecular formula C13H27K2O4P B13799421 Dipotassium isotridecyl phosphate CAS No. 74937-55-6

Dipotassium isotridecyl phosphate

Cat. No.: B13799421
CAS No.: 74937-55-6
M. Wt: 356.52 g/mol
InChI Key: OTPXTTHYCPJNPC-UHFFFAOYSA-L
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Description

Dipotassium isotridecyl phosphate is a chemical compound that belongs to the class of phosphate esters. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations where emulsification, dispersion, and wetting are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium isotridecyl phosphate is typically synthesized through the reaction of isotridecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions generally involve:

    Reaction of Isotridecyl Alcohol with Phosphoric Acid: This step is carried out under controlled temperature conditions to ensure complete esterification.

    Neutralization with Potassium Hydroxide: The resulting ester is then neutralized with potassium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes:

    Mixing and Heating: Isotridecyl alcohol and phosphoric acid are mixed in a reactor and heated to facilitate the esterification reaction.

    Neutralization: The ester is neutralized with potassium hydroxide.

    Purification: The product is then purified to remove any unreacted materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dipotassium isotridecyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form isotridecyl alcohol and phosphoric acid.

    Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Isotridecyl alcohol and phosphoric acid.

    Oxidation: Oxidized derivatives of isotridecyl alcohol and phosphoric acid.

    Substitution: Substituted phosphate esters.

Scientific Research Applications

Dipotassium isotridecyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.

    Biology: Employed in the formulation of biological buffers and media.

    Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

    Industry: Widely used in the production of detergents, cleaning agents, and personal care products.

Mechanism of Action

The mechanism of action of dipotassium isotridecyl phosphate primarily involves its surfactant properties. It

Properties

CAS No.

74937-55-6

Molecular Formula

C13H27K2O4P

Molecular Weight

356.52 g/mol

IUPAC Name

dipotassium;11-methyldodecyl phosphate

InChI

InChI=1S/C13H29O4P.2K/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-18(14,15)16;;/h13H,3-12H2,1-2H3,(H2,14,15,16);;/q;2*+1/p-2

InChI Key

OTPXTTHYCPJNPC-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

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